molecular formula C13H10N2O4S B3370344 N-[(4-nitrophenyl)methylidene]benzenesulfonamide CAS No. 36176-89-3

N-[(4-nitrophenyl)methylidene]benzenesulfonamide

Cat. No.: B3370344
CAS No.: 36176-89-3
M. Wt: 290.3 g/mol
InChI Key: UTEMAUWNVOCGDI-UHFFFAOYSA-N
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Description

N-[(4-nitrophenyl)methylidene]benzenesulfonamide is an organic compound with the molecular formula C13H10N2O4S It is characterized by the presence of a nitrophenyl group and a benzenesulfonamide moiety, connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(4-nitrophenyl)methylidene]benzenesulfonamide can be synthesized through a condensation reaction between benzenesulfonamide and 4-nitrobenzaldehyde. The reaction typically involves the use of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently. The reaction is generally carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)methylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: N-[(4-aminophenyl)methylidene]benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as sulfonic acids.

Scientific Research Applications

N-[(4-nitrophenyl)methylidene]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[(4-nitrophenyl)methylidene]benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-nitrophenyl)methylidene]benzenesulfonamide: Characterized by the presence of a nitrophenyl group and a benzenesulfonamide moiety.

    N-[(4-aminophenyl)methylidene]benzenesulfonamide: Similar structure but with an amino group instead of a nitro group.

    N-[(4-chlorophenyl)methylidene]benzenesulfonamide: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound a versatile intermediate in organic synthesis and a valuable candidate for biological studies .

Properties

IUPAC Name

N-[(4-nitrophenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c16-15(17)12-8-6-11(7-9-12)10-14-20(18,19)13-4-2-1-3-5-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEMAUWNVOCGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393075
Record name N-[(4-Nitrophenyl)methylidene]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36176-89-3
Record name N-[(4-Nitrophenyl)methylidene]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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